molecular formula C11H8BrFN2O2 B6208009 methyl 3-bromo-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate CAS No. 1259051-22-3

methyl 3-bromo-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate

Cat. No.: B6208009
CAS No.: 1259051-22-3
M. Wt: 299.1
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Description

Methyl 3-bromo-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate is an organic compound that belongs to the pyrazole family This compound is characterized by the presence of a bromine atom at the 3rd position, a fluorophenyl group at the 1st position, and a carboxylate ester group at the 5th position of the pyrazole ring

Properties

CAS No.

1259051-22-3

Molecular Formula

C11H8BrFN2O2

Molecular Weight

299.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-bromo-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds.

    Bromination: The bromination of the pyrazole ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 3rd position.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a coupling reaction, such as Suzuki-Miyaura coupling, using appropriate boronic acids and palladium catalysts.

    Esterification: The carboxylate ester group is introduced through esterification reactions using methanol and acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

    Coupling Reactions: The fluorophenyl group can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS), bromine.

    Coupling Reactions: Palladium catalysts, boronic acids, bases like potassium carbonate.

    Esterification: Methanol, acid catalysts like sulfuric acid.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted pyrazole derivatives can be formed.

    Oxidation Products: Oxidized derivatives with additional oxygen functionalities.

    Coupling Products: Complex molecules with extended aromatic systems.

Scientific Research Applications

Methyl 3-bromo-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-bromo-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group and the pyrazole ring can interact with enzymes or receptors, modulating their activity. The bromine atom may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-bromo-1-(4-chlorophenyl)-1H-pyrazole-5-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

    Methyl 3-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxylate: Similar structure but with a methyl group instead of fluorine.

    Methyl 3-bromo-1-(4-nitrophenyl)-1H-pyrazole-5-carboxylate: Similar structure but with a nitro group instead of fluorine.

Uniqueness

The presence of the fluorophenyl group in methyl 3-bromo-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate imparts unique electronic properties, influencing its reactivity and interaction with biological targets. This makes it distinct from other similar compounds with different substituents.

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